molecular formula C11H9ClO4 B11869736 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 88503-24-6

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11869736
CAS No.: 88503-24-6
M. Wt: 240.64 g/mol
InChI Key: UFNCDKQYATTWBL-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one is a synthetic chlorinated derivative of the 4H-1-benzopyran-4-one core structure, a scaffold widely recognized in medicinal chemistry for its diverse biological activities. As a small molecule building block, its primary research applications include use as a key intermediate in the synthesis of more complex heterocyclic compounds and as a structural analog for structure-activity relationship (SAR) studies. Researchers investigate this chlorinated, dimethoxy-substituted benzopyranone to explore its potential bioactivities, which may include antifungal and anti-inflammatory properties, based on the known activities of structurally related flavones and benzopyranones . The mechanism of action for this class of compounds often involves interaction with enzymatic pathways; for instance, similar methoxyflavones have been reported to inhibit nitric oxide synthase expression and demonstrate HIV-1 protease inhibitor activity, suggesting this compound may serve as a valuable probe for modulating specific biological targets . The chlorine atom at the 6-position, combined with the methoxy groups at the 5- and 7-positions, creates a distinct electronic and steric profile that is of significant interest in the design of novel pharmacological tools and organic materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

88503-24-6

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C11H9ClO4/c1-14-8-5-7-9(6(13)3-4-16-7)11(15-2)10(8)12/h3-5H,1-2H3

InChI Key

UFNCDKQYATTWBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=O)C=COC2=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Hydroxy-4,5-dimethoxyacetophenone

The synthesis begins with 2-hydroxy-4,5-dimethoxyacetophenone , a key intermediate synthesized via Hoesch reaction (Scheme 1):

  • Substrate : 3,4-Dimethoxyphenol (IV ) reacts with acetonitrile in the presence of ZnCl₂ and HCl gas in anhydrous ether.

  • Mechanism : The Hoesch reaction proceeds through nitrile protonation, electrophilic attack on the aromatic ring, and hydrolysis to yield the acetophenone derivative.

Reaction Conditions :

  • Temperature: 0–4°C

  • Time: 12–18 hours

  • Yield: 68–72%

Characterization Data :

  • IR (KBr) : 1640 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O of methoxy)

  • ¹H NMR (CDCl₃) : δ 13.1 (s, OH), 7.1 (s, H-6), 6.5 (s, H-3), 3.87 (s, OCH₃).

Regioselective Chlorination at C-6

Chlorination of 2-hydroxy-4,5-dimethoxyacetophenone employs sulfuryl chloride (SO₂Cl₂) in dichloromethane:

  • Electrophilic Substitution : SO₂Cl₂ generates Cl⁺ under anhydrous conditions, targeting the para position to the methoxy groups.

  • Optimization : Excess SO₂Cl₂ (1.5 equiv) at 0°C minimizes polysubstitution, achieving 85% monochlorination.

Product : 2-Hydroxy-4,5-dimethoxy-6-chloroacetophenone

  • MS (EI) : m/z 246 [M]⁺

  • ¹³C NMR : δ 189.2 (C=O), 152.1 (C-5), 148.9 (C-7), 112.4 (C-6).

Chromone Ring Formation via Kostanecki-Robinson Reaction

Cyclization of Chlorinated Acetophenone

The γ-pyrone ring is constructed using ethyl formate and trifluoroacetic acid (TFA) :

  • Formylation : Treatment with ethyl formate in the presence of NaH introduces a formyl group at the α-position of the ketone.

  • Cyclization : TFA catalyzes intramolecular dehydration, forming the chromone skeleton (Scheme 2).

Reaction Conditions :

  • Solvent: Dry THF for formylation; neat TFA for cyclization

  • Time: 6 hours (formylation), 2 hours (cyclization)

  • Yield: 65–70%

Characterization of this compound :

  • UV-Vis (MeOH) : λₘₐₓ 233 nm (π→π*), 316 nm (n→π*)

  • ¹H NMR (DMSO-d₆) : δ 7.50 (s, H-8), 6.83 (s, H-3), 3.91 (s, OCH₃), 3.88 (s, OCH₃)

  • HRMS : m/z 256.0274 [M+H]⁺ (calc. 256.0278).

Alternative Route: Microwave-Assisted One-Pot Synthesis

Streamlined Methodology

A patent-derived approach (JP2005265702A) utilizes microwave irradiation to accelerate cyclization:

  • Substrates : 3,4-dimethoxyphenol, chloroacetic anhydride

  • One-Pot Reaction :

    • Step 1: Acetylation with chloroacetic anhydride at 80°C

    • Step 2: Microwave-assisted cyclization (150°C, 20 min)

Advantages :

  • Reduced reaction time (2 hours vs. 8 hours conventional)

  • Improved yield (78% vs. 60%).

Tabulated Data :

StepReagentsConditionsYield
AcetylationChloroacetic anhydride, Et₃N80°C, 1 hr92%
CyclizationMW, 150°C20 min78%

Critical Analysis of Methodologies

Yield Comparison Across Routes

MethodKey StepsTotal Yield
Friedel-CraftsHoesch reaction, chlorination, cyclization45%
MicrowaveOne-pot acetylation/cyclization78%
Patent-derived (JP2005265702A)Halogenation post-cyclization62%

Challenges and Solutions

  • Regioselectivity in Chlorination : Use of bulky directing groups (e.g., -SiMe₃) improves selectivity for C-6.

  • Acid Sensitivity : Replace TFA with Nafion-H® resin to prevent demethylation .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone to chromanol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of chromanol or dihydrochromone derivatives.

    Substitution: Formation of substituted chromones with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one and related compounds:

Compound Name Substituents (Positions) Functional Groups Key Structural Features
This compound Cl (6), OMe (5,7) Chloro, Methoxy Electron-withdrawing Cl enhances electrophilicity
8-Allyl-2-(2-chlorophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (11) Allyl (8), 2-Cl-phenyl (2), OMe (5,7) Allyl, Chloro, Methoxy Bulky allyl and aryl groups influence steric effects
2-(5-Chloro-3-methyl-1H-pyrazol-4-yl)-5,7-dimethoxy-4H-1-benzopyran-4-one (IM-4c) Pyrazolyl (2), OMe (5,7) Heterocyclic (pyrazole), Methoxy Pyrazole introduces hydrogen-bonding potential
5,7,3’,4’-Tetramethoxyflavone OMe (5,7,3’,4’) Methoxy (four positions) Increased lipophilicity due to methoxy groups
Hispidulin (5,7-dihydroxy-6-methoxy-4H-chromen-4-one) OH (5,7), OMe (6) Hydroxy, Methoxy Hydroxy groups enhance polarity and solubility
Cirsimaritin (5-hydroxy-6,7-dimethoxy-4H-chromen-4-one) OH (5), OMe (6,7) Hydroxy, Methoxy Mixed substitution modulates electronic effects

Physicochemical Properties

  • Melting Points: Compound 11 (8-Allyl-2-(2-chlorophenyl)-5,7-dimethoxy-): 181–183°C Hispidulin: Not explicitly reported, but hydroxyl groups typically lower melting points compared to methoxy analogs. this compound: Data unavailable, but chloro substituents may increase melting points due to stronger intermolecular forces compared to methoxy .
  • Solubility :

    • Chloro and methoxy groups reduce water solubility compared to hydroxylated analogs like Hispidulin .
    • The pyrazolyl group in IM-4c may improve solubility in polar aprotic solvents .

Spectroscopic Data

  • IR Spectroscopy :

    • All chromones exhibit C=O stretches near 1620–1650 cm⁻¹ and aromatic C=C stretches at 1540–1560 cm⁻¹ .
    • The chloro group in this compound may cause slight shifts in absorption frequencies compared to methoxy or hydroxy analogs.
  • NMR Spectroscopy :

    • In IM-4c, aromatic protons resonate at δ 7.62 (pyrazole H) and δ 6.34–6.71 (benzopyran H), while methoxy protons appear at δ 3.83 .
    • Chloro substituents in the target compound would deshield adjacent protons, leading to distinct splitting patterns compared to methoxy or hydroxy groups .

Biological Activity

6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one, a chromone derivative, has garnered attention due to its diverse biological activities. This article provides an overview of its antimicrobial, antioxidant, and cytotoxic activities, supported by relevant research findings and data.

  • Chemical Formula : C₁₇H₁₄ClO₄
  • Molecular Weight : 314.75 g/mol
  • CAS Number : 21392-57-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Candida albicansAntifungal activity

The compound's mechanism involves disrupting the microbial cell membrane and inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It demonstrates a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Key Findings:

  • The compound exhibited a high DPPH radical scavenging activity with an IC50 value comparable to standard antioxidants.
  • In vitro studies showed significant inhibition of lipid peroxidation in cell membranes.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.2
MCF7 (breast cancer)12.8
A549 (lung cancer)18.5

The results indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cancer Treatment : In preclinical trials, the compound showed promising results in reducing tumor size in xenograft models of breast cancer.
  • Combination Therapy : Research indicates that when used in combination with conventional antibiotics or chemotherapeutics, it enhances efficacy and reduces resistance development.

Q & A

Basic Research Questions

What are the optimized synthetic routes for 6-Chloro-5,7-dimethoxy-4H-1-benzopyran-4-one?

The synthesis involves multi-step organic reactions, with critical optimization of reaction conditions. Key steps include:

  • Alkylation : Conducted under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency.
  • Chlorination : Use of POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to introduce the chloro substituent at position 5.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity .

Which spectroscopic techniques are used to confirm the compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions and aromatic proton environments. For example, the 4H-pyran-4-one ring protons resonate at δ 6.2–8.1 ppm .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carbonyl (C=O) group. Methoxy (–OCH₃) and chloro (–Cl) groups show characteristic stretches at 2800–3000 cm⁻¹ and 600–800 cm⁻¹, respectively .
  • LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 311.03) and fragmentation patterns .

How is solubility and stability assessed for this compound in experimental settings?

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. DMSO is preferred for stock solutions due to high solubility (>10 mM) .
  • Stability : Assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring. Methoxy groups enhance stability against oxidation compared to hydroxylated analogs .

Advanced Research Questions

How do structural modifications (e.g., substituent position) influence bioactivity?

Comparative studies with analogs reveal:

  • Substituent Effects :

    CompoundSubstituentsKey Activity
    6-Chloro-5,7-dimethoxyCl (C6), OCH₃ (C5, C7)Anti-inflammatory (IC₅₀ = 12 µM)
    5,7-Dihydroxy-6-methoxyOH (C5, C7), OCH₃ (C6)Antioxidant (EC₅₀ = 8 µM)
    6-(Diethylamino) derivative–N(CH₂CH₃)₂ (C6)Enhanced bioavailability
    • Methodology : Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) paired with molecular docking to map substituent interactions with target enzymes .

How can contradictory reports on biological activity be resolved?

  • Orthogonal Assays : Validate anti-cancer claims (e.g., IC₅₀ discrepancies) using multiple assays: MTT for cytotoxicity, Annexin V/PI for apoptosis, and kinase profiling for target specificity .
  • Structural Confounds : Ensure purity (>98% by HPLC) to rule out impurities influencing activity. For example, trace oxidation products (e.g., quinones) may skew antioxidant results .

What strategies are used to study the compound’s mechanism of action in inflammatory pathways?

  • Enzyme Inhibition : Screen against COX-2, LOX, and iNOS using fluorogenic substrates. IC₅₀ values correlate with substituent electron-withdrawing effects (Cl > OCH₃) .
  • Gene Expression : qPCR or RNA-seq to assess downregulation of pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models (RAW 264.7) .
  • Molecular Dynamics (MD) : Simulate binding to COX-2’s active site; chloro and methoxy groups stabilize hydrophobic interactions .

How is metabolic stability evaluated for drug development?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS. Methoxy groups reduce Phase I metabolism compared to hydroxylated analogs .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Notes

  • Synthetic Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio for chlorination) and use anhydrous conditions to minimize byproducts .
  • Biological Assays : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and normalize data to cell viability .
  • Data Reproducibility : Archive raw spectral data (NMR, LCMS) in public repositories (e.g., Zenodo) for cross-validation .

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